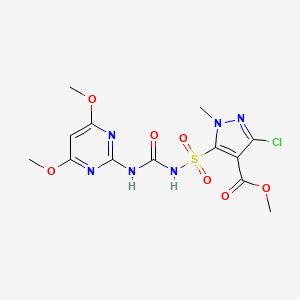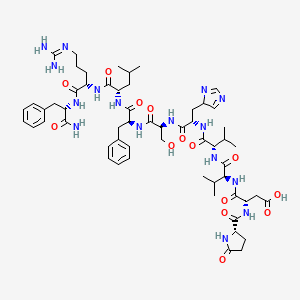
卤代磺隆甲酯
描述
Sempra is a selective herbicide primarily used for the control of nutgrass and other weeds in various crops. The active ingredient in Sempra is halosulfuron-methyl, which belongs to the sulfonylurea family of herbicides . This compound is known for its effectiveness in inhibiting the growth of weeds by targeting specific enzymes essential for plant development.
科学研究应用
甲磺隆具有多种科学研究应用,包括:
农业研究: 用于研究除草剂对作物产量和除草效果的影响。
环境研究: 调查其对土壤和水质的影响。
生物学研究: 研究其对植物生理和生物化学的影响。
药物化学:
作用机制
甲磺隆通过抑制乙酰乳酸合酶 (ALS) 酶来发挥除草作用,该酶对植物中支链氨基酸的合成至关重要。 这种抑制导致有毒中间体的积累,最终导致植物死亡 。 该过程中涉及的分子靶标和途径已被充分表征,使甲磺隆成为研究植物生物化学的有价值工具 .
生化分析
Biochemical Properties
Halosulfuron-methyl plays a crucial role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of susceptible plants. The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing its normal reactions . Additionally, halosulfuron-methyl’s solubility increases with pH, enhancing its activity and extending its soil longevity .
Cellular Effects
Halosulfuron-methyl affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of essential amino acids . This leads to stunted growth and eventual death of the plant. In animal cells, halosulfuron-methyl has low toxicity, but it can still influence cellular metabolism and gene expression at high concentrations . The compound’s impact on cell signaling pathways and gene expression in plants is significant, as it leads to the accumulation of toxic intermediates and cellular stress .
Molecular Mechanism
The molecular mechanism of halosulfuron-methyl involves its binding to the active site of acetolactate synthase, inhibiting the enzyme’s activity . This inhibition prevents the synthesis of branched-chain amino acids, which are vital for protein synthesis and plant growth . The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking substrate access and rendering the enzyme inactive . This specific binding interaction is the key to halosulfuron-methyl’s herbicidal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of halosulfuron-methyl change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature . Halosulfuron-methyl is more stable in neutral conditions but degrades faster in acidic or basic environments . Long-term exposure to the compound can lead to persistent effects on cellular function, including prolonged inhibition of enzyme activity and disruption of metabolic processes .
Dosage Effects in Animal Models
The effects of halosulfuron-methyl vary with different dosages in animal models. At low doses, the compound has minimal impact on animal health due to its low toxicity . At high doses, halosulfuron-methyl can cause adverse effects, including changes in cellular metabolism and potential toxicity . Threshold effects are observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
Halosulfuron-methyl is involved in several metabolic pathways, primarily related to its degradation and detoxification . The compound is hydrolyzed in the environment, leading to the formation of various metabolites . Enzymes such as cytochrome P450s and esterases play a role in the metabolism of halosulfuron-methyl, converting it into less active or inactive forms . These metabolic pathways help to reduce the compound’s persistence and toxicity in the environment .
Transport and Distribution
Within cells and tissues, halosulfuron-methyl is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues are influenced by factors such as pH and the presence of binding proteins . This distribution pattern affects the compound’s overall activity and effectiveness .
Subcellular Localization
Halosulfuron-methyl’s subcellular localization is crucial for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetolactate synthase . Post-translational modifications and targeting signals may direct halosulfuron-methyl to specific cellular compartments, enhancing its herbicidal activity . Understanding its subcellular localization helps to elucidate the precise mechanisms by which it exerts its effects .
准备方法
合成路线和反应条件
甲磺隆的合成涉及多个步骤,从磺酰脲核心结构的制备开始。该过程通常包括以下步骤:
磺酰氯的形成: 这涉及磺酰胺与亚硫酰氯的反应。
与胺的偶联: 然后将磺酰氯与胺反应生成磺酰脲。
甲基化: 最后一步是甲基化磺酰脲以生成甲磺隆.
工业生产方法
甲磺隆的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,确保最终产品的高产量和纯度。 反应条件严格控制,以保持除草剂的质量和一致性 .
化学反应分析
反应类型
甲磺隆会发生几种类型的化学反应,包括:
水解: 该化合物在酸性或碱性条件下会发生水解,导致磺酰脲结构分解。
氧化: 甲磺隆可以被氧化形成各种副产物,具体取决于使用的条件和试剂。
取代: 该化合物可以发生取代反应,特别是在磺酰基.
常用试剂和条件
水解: 通常使用水或酸或碱的水溶液进行。
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
取代: 各种亲核试剂可用于取代反应,包括胺和醇.
形成的主要产品
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,甲磺隆的水解会产生磺酰胺衍生物,而氧化会生成磺酸 .
相似化合物的比较
甲磺隆在磺酰脲类除草剂中是独一无二的,因为它对莎草具有高度选择性和有效性。类似的化合物包括:
Glean: 另一种具有更广泛活性谱的磺酰脲类除草剂。
Ally: 以控制阔叶杂草而闻名。
Logran: 对多种禾本科杂草和阔叶杂草有效。
Eclipse: 用于各种作物中出苗后除草。
Broadstrike: 以其残留活性及其对多种杂草的有效性而闻名.
属性
IUPAC Name |
methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGZEUWROYGLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034650 | |
| Record name | Halosulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Halosulfuron-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100784-20-1 | |
| Record name | Halosulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100784-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halosulfuron-methyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100784201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halosulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1CP17GD87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Halosulfuron-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 - 177 °C | |
| Record name | Halosulfuron-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















